6-Bromo-2,4'-bipyridine 6-Bromo-2,4'-bipyridine
Brand Name: Vulcanchem
CAS No.: 106047-29-4
VCID: VC21286694
InChI: InChI=1S/C10H7BrN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H
SMILES: C1=CC(=NC(=C1)Br)C2=CC=NC=C2
Molecular Formula: C10H7BrN2
Molecular Weight: 235.08 g/mol

6-Bromo-2,4'-bipyridine

CAS No.: 106047-29-4

Cat. No.: VC21286694

Molecular Formula: C10H7BrN2

Molecular Weight: 235.08 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2,4'-bipyridine - 106047-29-4

Specification

CAS No. 106047-29-4
Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
IUPAC Name 2-bromo-6-pyridin-4-ylpyridine
Standard InChI InChI=1S/C10H7BrN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H
Standard InChI Key IXUHRYXJBJYQTQ-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)Br)C2=CC=NC=C2
Canonical SMILES C1=CC(=NC(=C1)Br)C2=CC=NC=C2

Introduction

Chemical Properties and Structure

6-Bromo-2,2'-bipyridine (CAS No. 10495-73-5) has the molecular formula C₁₀H₇BrN₂ and a molecular weight of 235.08 g/mol . The compound presents as a white to almost white crystalline solid with distinct physical properties that facilitate its isolation and characterization.

Physical Properties

The physical properties of 6-Bromo-2,2'-bipyridine are summarized in the following table:

PropertyValue
Melting Point72.0 to 76.0 °C
Boiling Point133°C/2.2mmHg
Density1.493±0.06 g/cm³ (Predicted)
Physical FormPowder to crystal
ColorWhite to almost white
pKa3.70±0.22 (Predicted)

Table 1: Physical properties of 6-Bromo-2,2'-bipyridine

Structural Identifiers

Several systematic identifiers are associated with 6-Bromo-2,2'-bipyridine, facilitating its unambiguous identification in chemical databases and literature:

Identifier TypeValue
InChIKeyNCRIDSGPLISUEU-UHFFFAOYSA-N
MDL NumberMFCD01318953
BRN130238
UNSPSC Code12352100
NACRESNA.22

Table 2: Structural identifiers for 6-Bromo-2,2'-bipyridine

Synthesis Methods

The synthesis of 6-Bromo-2,2'-bipyridine can be achieved through several routes, with direct bromination being the most commonly employed method. Research has refined these synthetic approaches to improve selectivity, yield, and purity.

Direct Bromination Method

One established synthetic route involves the bromination of 2,2'-bipyridine hydrobromide salts. The process typically begins with the formation of 2,2'-bipyridine hydrobromide salt by bubbling HBr gas into an anhydrous methanolic solution of 2,2'-bipyridine. The precipitated salt is then subjected to bromination conditions .

While this search result doesn't specifically detail the synthesis of 6-Bromo-2,2'-bipyridine, it provides insight into similar bromination processes for 5-bromo and 5,5'-dibromo-2,2'-bipyridine derivatives, which likely follow comparable mechanisms:

  • The 2,2'-bipyridine hydrobromide salt and bromine are heated to approximately 180°C in a sealed tube for 72 hours

  • After cooling, the reaction mixture is treated with sodium sulfite to remove unreacted bromine

  • The mixture is then basified with sodium hydroxide

  • The resulting product is extracted with dichloromethane

Alternative Synthesis Routes

Alternative methods for synthesizing brominated bipyridines include:

  • Barton's radical decarboxylative bromination, which has been applied to pyridine-based acid chlorides

  • Cross-coupling reactions involving halide precursors and bipyridine derivatives under palladium-catalyzed conditions

  • Regioselective lithiation followed by treatment with copper compounds

The choice of synthetic method often depends on the desired regiochemistry of bromination, with different approaches yielding bromination at different positions of the bipyridine scaffold.

Applications and Research Significance

6-Bromo-2,2'-bipyridine has demonstrated significant utility in various scientific and industrial applications, particularly in coordination chemistry and materials science.

Coordination Chemistry

The compound serves as an important ligand for forming complexes with various transition metal ions, including:

  • Palladium (II)

  • Platinum (II)

  • Copper (II)

  • Cobalt (II)

  • Zinc (II)

These complexes are valuable in catalysis and various chemical transformations. The strategic position of the bromine atom provides a reactive site for further functionalization while maintaining the coordination capacity of the bipyridine unit .

Materials Science Applications

In materials science, 6-Bromo-2,2'-bipyridine and its derivatives are utilized in the development of:

  • Luminescent copper(I) complexes with applications in photochemistry

  • Heteroleptic copper complexes with halogen-substituted 2,2'-bipyridine ligands that exhibit interesting photophysical properties

  • Components in organic light-emitting diodes (OLEDs)

Research has shown that the incorporation of 6-Bromo-2,2'-bipyridine into copper(I) complexes with bisphosphane ligands results in materials with promising luminescent properties . The tetrahedral geometry of these copper(I) complexes can be stabilized by the steric demands of the brominated bipyridine ligands, enhancing their structural integrity and functional performance.

Comparison with Related Compounds

To better understand the distinctive properties of 6-Bromo-2,2'-bipyridine, it is valuable to compare it with structurally related compounds.

Relationship to Other Bipyridine Derivatives

Several related compounds appear in the literature that share structural similarities with 6-Bromo-2,2'-bipyridine:

CompoundKey Differences
2,2'-BipyridineLacks the bromine substituent, resulting in different reactivity and coordination properties
5-Bromo-2,2'-bipyridineContains bromine at the 5-position rather than the 6-position
5,5'-Dibromo-2,2'-bipyridineContains two bromine atoms at the 5 and 5' positions
6-Bromo-4,4'-dimethyl-2,2'-bipyridineContains additional methyl groups at the 4 and 4' positions

Table 3: Comparison of 6-Bromo-2,2'-bipyridine with related compounds

Structural Significance

The position of the bromine atom significantly impacts the compound's properties and reactivity. While 5-brominated bipyridines are well-studied and their synthesis has been reported through both direct bromination and decarboxylative methods, the 6-bromo derivative offers distinct electronic properties and steric influence around the nitrogen atom of the pyridine ring .

This positional difference affects:

  • The coordination geometry when binding to metal centers

  • The reactivity in subsequent functionalization reactions

  • The electronic properties of resulting metal complexes

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